(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated organic compound The presence of both fluorine and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as copper catalysts and trifluoromethyl iodide .
Industrial Production Methods
Industrial production of fluorinated compounds often involves the use of electrophilic fluorination reagents. For example, 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and N-fluorobenzenesulfonimide (NFSI) are commonly used for the selective introduction of fluorine atoms . These reagents provide a reliable and scalable method for producing fluorinated compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amines or other derivatives.
Reduction: Reduction reactions can convert the compound into different fluorinated amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amines, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its unique properties make it a valuable tool in studying biological systems and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s fluorine atoms can form strong bonds with various biological molecules, affecting their function and activity. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and synthetic intermediate.
α-Trifluoromethylstyrene: A versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Uniqueness
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Biological Activity
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine, with the CAS number 1213011-77-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀F₄N₂
- Molecular Weight : 222.18 g/mol
- Structure : The compound features a fluorinated aromatic ring and an ethane-1,2-diamine moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer potential. The following sections detail specific findings from various studies.
Cytotoxicity
Recent studies have shown that derivatives of fluorinated compounds exhibit varying degrees of cytotoxicity against several cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated significant activity:
Compound Class | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Trifluoromethyl derivatives | HCT-116 (colon cancer) | 3.6 - 11.0 | Apoptosis induction via G0/G1 and G2/M arrest |
Trifluoromethyl derivatives | MCF-7 (breast cancer) | Not specified | Inhibition of cell viability |
These findings suggest that the presence of trifluoromethyl groups enhances the cytotoxic effects of related compounds, potentially indicating a similar trend for this compound.
The mechanisms by which fluorinated compounds exert their biological effects often involve interactions with cellular pathways that regulate apoptosis and cell cycle progression. For instance:
- Cell Cycle Arrest : Studies have indicated that certain fluorinated compounds induce cell cycle arrest at various phases (G0/G1 or G2/M), leading to apoptosis in cancer cells. This is particularly relevant in the context of wild-type and mutant p53 cell lines.
- Apoptosis Induction : Compounds similar to this compound have been shown to activate apoptotic pathways, including caspase activation.
Study on Related Trifluoromethyl Compounds
In a study examining the cytotoxicity of various trifluoromethyl-substituted compounds against human cancer cell lines (HCT-116 and MCF-7), it was found that:
- The most active compounds exhibited IC₅₀ values ranging from 3.6 µM to 11.0 µM.
- The mechanism involved was primarily through apoptosis induction and cell cycle arrest without significantly inhibiting MDM2-p53 interactions .
This suggests that this compound may share similar properties due to its structural characteristics.
Properties
Molecular Formula |
C9H10F4N2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2/t7-/m1/s1 |
InChI Key |
PVMVSSVWEBABDP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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